

# Preclinical Antiviral Profile of Thiocarboxanilide UC-781: A Comprehensive Technical Review

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## Compound Focus: UC-781

CAS No.: 178870-32-1

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## Introduction and Compound Overview

**UC-781** (N-[4-chloro-3-(3-methyl-2-butenyloxy)phenyl]-2-methyl-3-furancarbothioamide) is a **thiocarboxanilide non-nucleoside reverse transcriptase inhibitor** (NNRTI) initially developed as a therapeutic agent against HIV-1 but later repurposed as a topical microbicide due to its exceptional potency and unique pharmacological properties [1]. This small molecule (chemical formula:  $C_{17}H_{18}ClNO_2S$ ; molecular weight: 335.848 g/mol) exhibits **potent and selective activity** specifically against HIV-1, with its poor systemic bioavailability making it particularly suitable for topical application where limited absorption is desirable [2] [1]. **UC-781** has been investigated extensively as a vaginal microbicide, offering a potential prevention strategy that women can control independently, addressing a critical need in regions where heterosexual transmission remains the primary route of HIV infection [2].

## Mechanism of Action

### Primary Antiviral Mechanism

**UC-781** functions as a **tight-binding NNRTI** that specifically targets the HIV-1 reverse transcriptase (RT) enzyme [2]. The compound binds with **very high affinity** to a hydrophobic pocket located near the RT active

site, distinct from the catalytic dNTP binding site [3]. This binding results in **irreversible enzyme inhibition** through conformational changes that disrupt RT's normal function [2]. Unlike first-generation NNRTIs, **UC-781**'s tight binding allows it to effectively inhibit both wild-type and some drug-resistant HIV-1 strains, maintaining activity against viruses with reduced susceptibility to other NNRTIs [3].

The diagram below illustrates the multi-mechanistic approach of **UC-781**'s antiviral activity:

*UC-781 exhibits multiple mechanisms of antiviral activity at both cellular and molecular levels.*

## Supplementary Antiviral Activities

Beyond its primary mechanism as an RT inhibitor, **UC-781** demonstrates several supplementary antiviral properties that enhance its potential as a microbicide. The compound exhibits **direct virucidal activity** in a concentration-dependent manner, capable of directly inactivating viral particles before they can infect target cells [4] [2]. Additionally, **UC-781** demonstrates a **unique synergy with nucleoside analogs**, particularly zidovudine (AZT), effectively restoring AZT sensitivity against AZT-resistant HIV-1 strains [3]. This synergy appears specific to **UC-781**, as combinations of AZT with other NNRTIs like nevirapine did not demonstrate this restorative effect [3].

## Quantitative Preclinical Efficacy Data

### In Vitro Antiviral Potency

Table 1: In Vitro Antiviral Activity of **UC-781** Against HIV-1

Assay System	Virus Strain	Target Cells	Potency (EC <sub>50</sub> )	Reference
Cell culture infection	HIV-1IIIB	MT-2	~5 nM	[3]
Cell culture infection	HIV-1BaL	PM-1	Dose-dependent	[2]
Cell culture infection	HIV-1RF	PM-1	Dose-dependent	[2]

Assay System	Virus Strain	Target Cells	Potency (EC <sub>50</sub> )	Reference
Virucidal assay	HIV-1BaL	PM-1	Concentration-dependent	[2]
AZT-resistant virus	691A clinical isolate	MT-2	Synergy with AZT (CI<1)	[3]

**UC-781** demonstrated **exceptional potency** in cell culture models, with effective concentrations in the low nanomolar range against laboratory-adapted HIV-1 strains [3]. The compound maintained efficacy against both X4-tropic (HIV-1IIIIB, HIV-1RF) and R5-tropic (HIV-1BaL) viral strains, indicating broad coverage against viruses utilizing different coreceptors for entry [2]. Notably, **UC-781** demonstrated **prolonged inhibitory effects**, protecting pretreated cells from HIV-1 infection for up to 6 days after compound removal, suggesting persistent antiviral activity that could be particularly valuable for microbicide applications where continuous protection is desired [2].

## Tissue Explant and Formulation Efficacy

Table 2: Efficacy in Tissue Explant Models and Formulations

Model System	Formulation	Concentration Tested	Outcome	Reference
Human cervical explants	Carbopol gel	0.1%	Inhibited direct tissue infection and virus dissemination	[2]
Human cervical explants	Solution	Dilution series	Prevented infection up to 6 days post-treatment	[2]
Human lymphoid tonsil tissue	Solution	1:3,000 dilution of 0.1% gel	Inhibited X4 and R5 infection	[2]
CEM cell protection	Replens gel	0.5%, 0.2%, 0.05%	Complete protection for ≥10 subcultivations (0.5% & 0.2%)	[4]

Model System	Formulation	Concentration Tested	Outcome	Reference
Rabbit vaginal administration	Replens gel	5%	No systemic or local toxicity	[4]

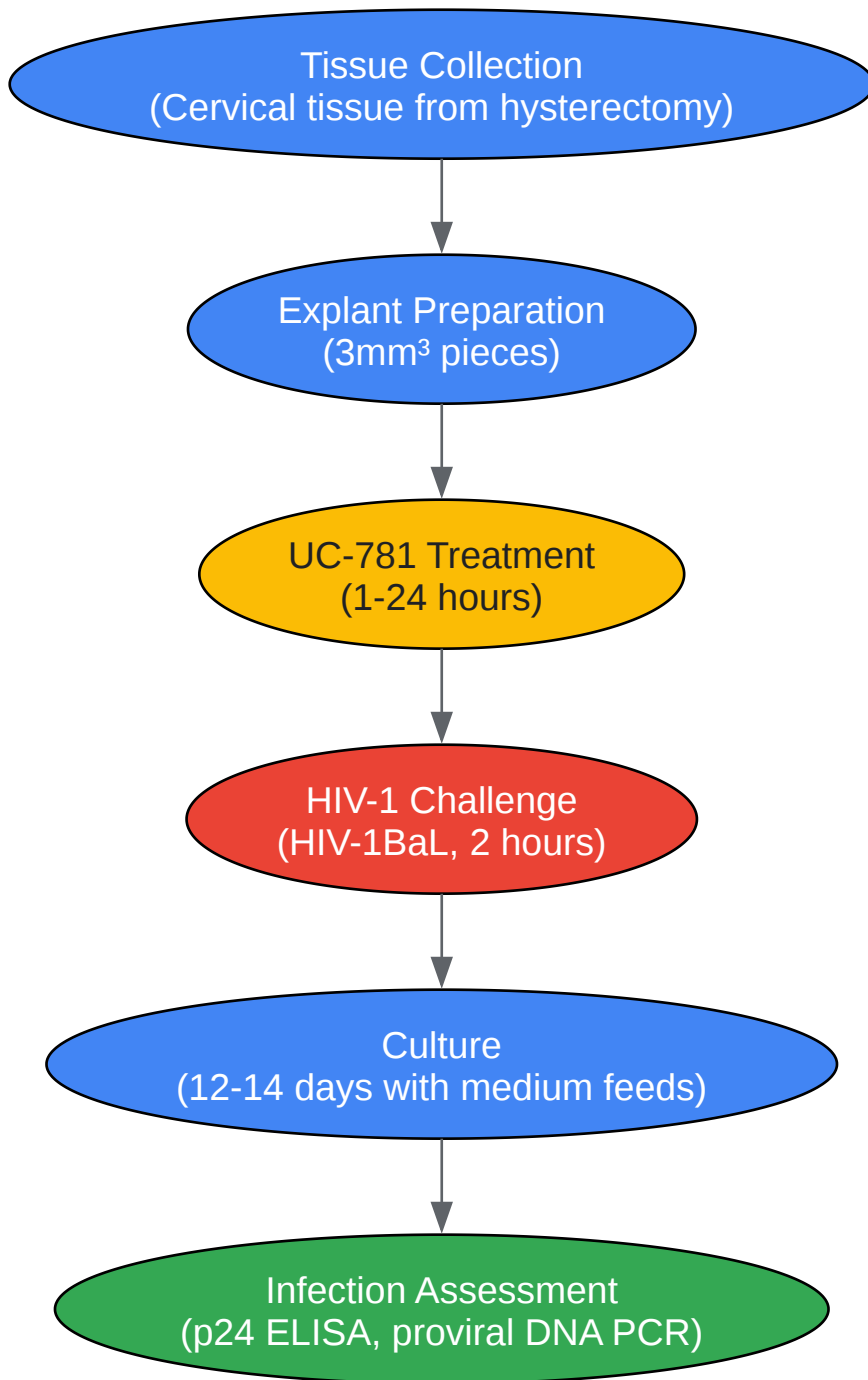
In human cervical explant cultures, **UC-781** demonstrated the ability to prevent both **direct tissue infection** and **virus dissemination via migratory cells**, addressing two critical pathways in sexual transmission of HIV [2]. When formulated in lipophilic gels (Replens or carbopol-based), **UC-781** retained its antiviral activity and showed efficient diffusion from the gel matrix to the aqueous environment, maintaining potent antiviral effects even after multiple passages [4]. The 0.5% and 0.2% gel formulations provided **complete protection** against HIV-1 infection for at least 10 subcultivations (approximately 30-40 days), demonstrating sustained antiviral activity that surpasses many other antiretroviral agents tested under similar conditions [4] [5].

## Experimental Methodologies

### Key Assay Protocols

#### 4.1.1 Tissue Explant Culture and Infection

The cervical explant model represents a physiologically relevant system for evaluating microbicide efficacy. The experimental workflow is summarized below:



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*Experimental workflow for evaluating **UC-781** efficacy in cervical explant models.*

#### Detailed Methodology [2]:

- **Tissue Source:** Cervical tissue was obtained from women undergoing planned therapeutic hysterectomy, with written consent obtained according to local Research Ethics Committee

guidelines.

- **Explant Preparation:** Tissues comprising both epithelium and stromal tissue were cut into 3-mm<sup>3</sup> explants prior to culture in 96-well flat-bottom tissue culture plates in RPMI 1640 medium supplemented with 10% fetal bovine serum.
- **Compound Treatment:** Explants were treated with medium or **UC-781** compounds (100 µL of 2× final concentration) for 1 hour prior to HIV-1BaL exposure (10<sup>3</sup> to 10<sup>5</sup> TCID<sub>50</sub>) for 2 hours at 37°C.
- **Post-infection Culture:** After incubation with virus and compound, explants were washed with 4 volumes of PBS, cultured overnight, then transferred to fresh plates and cultured for 12-14 days with 50% medium changes every 2-3 days.
- **Infection Assessment:** HIV-1 infection was determined by measuring p24 levels in culture supernatants using ELISA and proviral DNA (long terminal repeat) in tissue by multiplex quantitative real-time PCR for HIV-1 DNA with β-actin as an internal control.

#### 4.1.2 Microbicide Transmission and Sterilization Assay (MTSA)

The MTSA was developed to more accurately mimic sexual transmission and identify sterilizing concentrations of candidate microbicides [6]. This assay addresses limitations of short-term inhibition assays by evaluating long-term viral suppression through multiple passages, detecting even low-level breakthrough infections that might occur with suboptimal microbicide concentrations. The endpoint of this assay is the identification of the **minimum sterilizing concentration** that completely blocks virus transmission to new target cells over multiple passages, providing crucial data for formulation development and dosing strategies [6].

## Formulation Stability and Safety Profile

### Pharmaceutical Properties

**UC-781** demonstrates **formulation flexibility**, having been successfully incorporated into both Replens (lipophilic gel) and carbopol-based gels at concentrations up to 5% while maintaining stability and antiviral potency [4] [2]. The compound exhibits **exceptional stability** across a range of physiologically relevant conditions, maintaining full antiviral potency after 4 hours exposure to pH 3.5 (approximating vaginal pH), and remaining fully stable at 50°C for 30 days, supporting its use in tropical climates where refrigeration may be limited [4] [5]. **UC-781** showed **no adverse effects** on beneficial vaginal microorganisms including

Candida and Lactobacillus strains, indicating it would not disrupt the normal vaginal flora, an important consideration for microbicide safety [4] [5].

## Preclinical Safety Assessment

In rabbit vaginal irritation models, administration of 5% **UC-781** in Replens gel for 10 days resulted in **no systemic side-effects, no local inflammation, and no damage to vaginal mucosa or epithelium**, supporting its potential safety for topical application [4]. Comprehensive evaluations in human cervical and lymphoid tissue explants demonstrated that **UC-781** was not cytotoxic to genital or immune tissues at concentrations required for antiviral efficacy [2]. The favorable preclinical safety profile positioned **UC-781** as a promising candidate for further clinical development as a topical microbicide.

## Resistance Profile

**UC-781** demonstrates a **favorable resistance profile** compared to some first-generation NNRTIs. Virus that emerged under low selective pressure (0.05% **UC-781** gel) remained highly sensitive to NNRTIs, including **UC-781** itself, suggesting a **lack of cross-resistance** under these experimental conditions [4]. When resistance was deliberately selected through serial passage in increasing drug concentrations, the resulting virus contained multiple mutations including K103T, V106A, and Y181C in RT [3]. Importantly, the **time to resistance development** was significantly delayed for combinations of **UC-781** plus AZT compared to either drug alone, suggesting that combination microbicides might enhance the durability of protection [3].

## Conclusion and Research Implications

The comprehensive preclinical profiling of **UC-781** demonstrates its strong potential as a topical microbicide for preventing sexual HIV-1 transmission. Its **exceptional potency, formulation stability, favorable safety profile, and multi-mechanistic antiviral activity** position it as a promising candidate for further development. The **prolonged protective effect** observed in tissue explant models is particularly noteworthy, suggesting that **UC-781**-based microbicides could provide protection beyond immediate coital use.

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To cite this document: Smolecule. [Preclinical Antiviral Profile of Thiocarboxanilide UC-781: A Comprehensive Technical Review]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b546217#uc-781-preclinical-antiviral-activity-overview>]

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